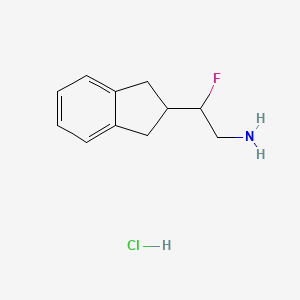
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride
Vue d'ensemble
Description
2-(2,3-Dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a fluorinated ethan-1-amine group attached to a 2,3-dihydro-1H-inden-2-yl moiety, making it a subject of interest for its biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride typically involves the following steps:
Indenone Formation: The starting material, indene, undergoes a Friedel-Crafts acylation to form indenone.
Reduction: The indenone is then reduced to form 2,3-dihydro-1H-inden-2-yl.
Fluorination: The 2,3-dihydro-1H-inden-2-yl compound is fluorinated to introduce the fluorine atom.
Amination: The fluorinated compound undergoes amination to introduce the ethan-1-amine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-Dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the indenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of indenone derivatives.
Reduction Products: Reduction can yield various reduced forms of the compound.
Substitution Products: Substitution reactions can produce a range of derivatives with different substituents on the indenyl ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and materials.
Biology: The biological applications of this compound include its potential use as a probe in biological studies. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In the industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(2,3-Dihydro-1H-inden-2-yl)-ethan-1-amine: This compound lacks the fluorine atom, which may affect its binding affinity and biological activity.
2-(2,3-Dihydro-1H-inden-2-yl)-2-chloroethan-1-amine: This compound has a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
2-(2,3-Dihydro-1H-inden-2-yl)-2-methoxyethan-1-amine:
Uniqueness: The presence of the fluorine atom in 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethan-1-amine hydrochloride distinguishes it from similar compounds. The fluorine atom enhances the compound's stability and binding affinity, making it unique in its applications.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11(7-13)10-5-8-3-1-2-4-9(8)6-10;/h1-4,10-11H,5-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWKTOZDULHPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485271.png)
![2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485273.png)
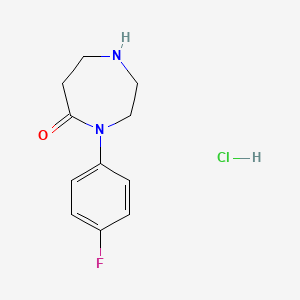
![1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1485279.png)
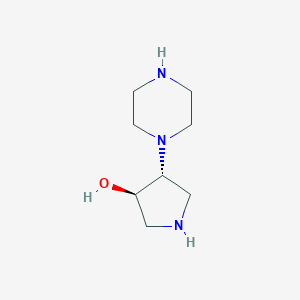
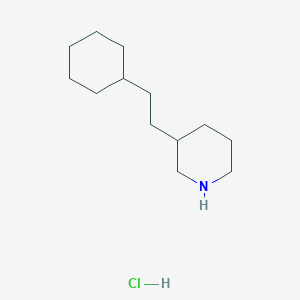
![8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B1485283.png)
![4-(1-Piperidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485284.png)
![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485286.png)
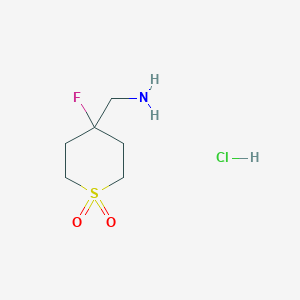
![4-[(Oxan-4-yl)methyl]azepane hydrochloride](/img/structure/B1485289.png)
![4-[(Oxolan-2-yl)methyl]azepane hydrochloride](/img/structure/B1485291.png)
![1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485292.png)

